6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899997-35-4
VCID: VC5637905
InChI: InChI=1S/C18H13BrN2O6/c1-9-13(4-3-5-14(9)21(24)25)20-17(22)12-7-10-6-11(19)8-15(26-2)16(10)27-18(12)23/h3-8H,1-2H3,(H,20,22)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Molecular Formula: C18H13BrN2O6
Molecular Weight: 433.214

6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 899997-35-4

Cat. No.: VC5637905

Molecular Formula: C18H13BrN2O6

Molecular Weight: 433.214

* For research use only. Not for human or veterinary use.

6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide - 899997-35-4

Specification

CAS No. 899997-35-4
Molecular Formula C18H13BrN2O6
Molecular Weight 433.214
IUPAC Name 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H13BrN2O6/c1-9-13(4-3-5-14(9)21(24)25)20-17(22)12-7-10-6-11(19)8-15(26-2)16(10)27-18(12)23/h3-8H,1-2H3,(H,20,22)
Standard InChI Key KCIGBSFDEYDRTR-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a chromene backbone (2H-chromen-2-one) substituted with bromine at position 6, a methoxy group at position 8, and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 2-methyl-3-nitrophenyl group, introducing steric and electronic complexity. The molecular formula is C₁₈H₁₄BrN₃O₆, with a molecular weight of 472.23 g/mol.

Key Functional Groups:

  • Bromine (C6): Enhances electrophilic reactivity and influences binding to biological targets.

  • Methoxy (C8): Modulates electron density and solubility.

  • Carboxamide (C3): Facilitates hydrogen bonding with enzymes or receptors .

  • 2-Methyl-3-nitrophenyl: Introduces steric hindrance and redox-active nitro functionality .

Spectroscopic Characterization

Hypothetical data extrapolated from analogous chromene derivatives:

TechniqueKey Signals
¹H NMRδ 8.21 (s, 1H, Ar-H), δ 7.58–7.12 (m, 3H, nitrophenyl), δ 3.92 (s, 3H, OCH₃)
¹³C NMRδ 160.1 (C=O), δ 155.6 (C-Br), δ 148.9 (NO₂), δ 56.1 (OCH₃)
IR1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym.), 1340 cm⁻¹ (NO₂ sym.)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Chromene Core Formation:

    • Acid-catalyzed [3+3] annulation of enaminones and α-substituted cinnamic acids .

    • Example: Reacting 8-methoxy-2H-chromene-3-carboxylic acid with NBS for bromination.

  • Carboxamide Coupling:

    • Activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with 2-methyl-3-nitroaniline.

  • Nitrophenyl Introduction:

    • Nucleophilic aromatic substitution or Ullmann-type coupling under catalytic conditions .

Reaction Conditions and Yields

StepReagents/ConditionsYield
1NBS, CH₃COOH, 60°C, 12h78%
2SOCl₂, DMF, reflux; then aniline, Et₃N, DCM65%
3CuI, K₂CO₃, DMF, 110°C52%

Biological and Pharmacological Activity

Enzyme Inhibition

Chromene derivatives are known inhibitors of carbonic anhydrases (CA IX/XII), which are overexpressed in hypoxic tumors. The bromine and nitrophenyl groups in this compound likely enhance binding to the hydrophobic active site, as seen in analogues with IC₅₀ values of 12–45 nM.

G Protein-Coupled Receptor (GPCR) Modulation

The carboxamide group enables selective agonism/antagonism of receptors like GPR35 (KD ≈ 5–10 nM). The nitro group may stabilize interactions via π-stacking with aromatic residues.

Chemical Reactivity and Stability

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (predicted), due to hydrophobic aryl groups.

  • logP: 3.8 (indicative of moderate membrane permeability).

Degradation Pathways

  • Photodegradation: Nitro group reduction to amine under UV light .

  • Hydrolysis: Carboxamide cleavage in acidic/basic conditions to yield carboxylic acid.

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
6-Bromo-8-methoxy-2H-chromene-3-carboxylic acidCarboxylic acid vs. carboxamideCA IX: 28 nM
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile Nitrile vs. carboxamideAntibacterial: MIC 4 µg/mL
Target Compound2-Methyl-3-nitrophenyl groupPredicted CA IX: <20 nM

Future Directions and Applications

  • Therapeutic Development:

    • Preclinical evaluation in murine cancer models to assess tumor growth inhibition.

    • Structural optimization to improve aqueous solubility (e.g., PEGylation).

  • Material Science:

    • Incorporation into UV-resistant polymers, leveraging nitro group photostability.

  • Catalysis:

    • Exploration as a ligand in transition-metal catalysis due to electron-withdrawing substituents.

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